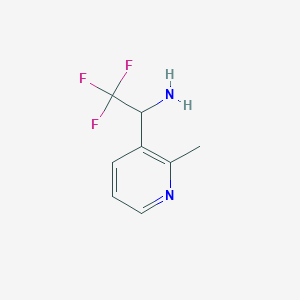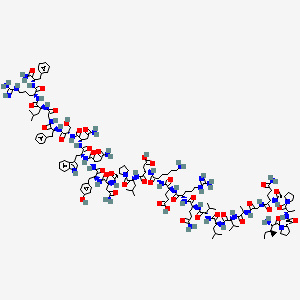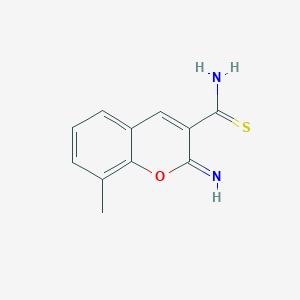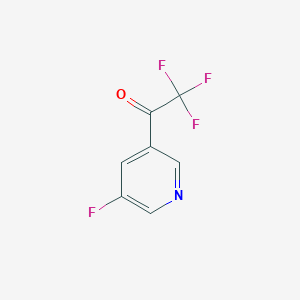
5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol: is an organic compound characterized by the presence of a dioxolane ring attached to a methoxy and methyl-substituted phenol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The dioxolane ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted products.
Scientific Research Applications
Chemistry: 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol is used as a reagent in organic synthesis, particularly in the formation of complex molecules through reactions like Wittig olefination .
Biology and Medicine: This compound can be used in the development of fluorescent probes for the detection of specific biomolecules such as cysteine, homocysteine, and glutathione .
Industry: In the industrial sector, this compound is used in the synthesis of various chemical intermediates and as a stabilizer in polymer production .
Mechanism of Action
The mechanism by which 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol exerts its effects depends on its specific application. For instance, as a fluorescent probe, it interacts with target biomolecules through specific binding interactions, leading to a measurable fluorescence signal . In pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1,3-Dioxanes: These compounds also contain a dioxane ring but differ in their substitution patterns and reactivity.
1,3-Dioxolanes: Similar to 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol but with variations in the attached functional groups.
3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline: Another compound with a dioxolane ring but different substituents.
Uniqueness: this compound is unique due to its specific combination of a dioxolane ring with methoxy and methyl groups on a phenol ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in synthesis, research, and industry.
Properties
CAS No. |
918896-43-2 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)-2-methoxy-3-methylphenol |
InChI |
InChI=1S/C11H14O4/c1-7-5-8(11-14-3-4-15-11)6-9(12)10(7)13-2/h5-6,11-12H,3-4H2,1-2H3 |
InChI Key |
ZVWHPCKHZDDAML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)O)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)
![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)


![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)





